Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural properties .
Mechanism of Action
Mode of Action:
The mode of action involves how the compound interacts with its targets. Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride may inhibit or modulate specific enzymes, receptors, or cellular processes. For example, some imidazo[1,2-a]pyridine analogs have shown activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) by targeting essential enzymes involved in bacterial growth .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability, efficacy, and bioavailability. Understanding these factors is crucial for optimizing its therapeutic use.
: Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14, 644-657. Link
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is involved in radical reactions for its direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Cellular Effects
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Dosage Effects in Animal Models
In the context of TB treatment, a related compound, Q203, showed a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment in an acute TB mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and subsequent functionalization . Reaction conditions often include the use of catalysts such as iodine or transition metals, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically involving reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another member of the imidazo family, known for its luminescent properties and applications in materials science.
Imidazo[1,2-b]pyridazine: Recognized for its potential as an anti-inflammatory and anticancer agent.
Uniqueness
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound for scientific research and industrial applications .
Biological Activity
Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives are recognized for their unique heterocyclic structure, which contributes to their wide range of biological activities. These compounds have been shown to exhibit properties such as antimicrobial , anti-inflammatory , antitumor , and antiviral activities. The scaffold has been utilized in the development of several clinically relevant drugs, including zolpidem and alpidem, highlighting its importance in pharmaceutical research .
Antimicrobial Activity
This compound has demonstrated potent activity against various strains of bacteria and fungi. Notably, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.006 μM for certain derivatives. This indicates a strong potential for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Compound | MIC (μM) | Activity Against |
---|---|---|
18 | ≤0.006 | Mtb H37Rv |
13 | ≤1 | Mtb H37Rv |
12 | ≤0.03 | MDR Strains |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For instance, compounds from this class have shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency. A recent study evaluated several analogs against HeLa cells, revealing that some compounds exhibited IC50 values below 150 μM, suggesting strong anticancer activity .
Compound | IC50 (μM) | Cell Line |
---|---|---|
1a | <150 | HeLa |
1d | <150 | HeLa |
1l | >735 | HeLa |
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridines is crucial for optimizing their pharmacological profiles. Modifications to the imidazo ring and substituents can significantly influence biological activity. For example, the presence of specific functional groups has been linked to enhanced activity against Mtb and improved cytotoxicity against cancer cells. Studies have indicated that substituents at the 2 and 7 positions of the imidazo ring can enhance antibacterial potency while maintaining low cytotoxicity in mammalian cells .
Case Study 1: Antitubercular Activity
In a high-throughput screening campaign targeting Mtb, several imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors. Notably, compound 18 was found to be significantly more effective than the clinical candidate PA-824 against various resistant strains, suggesting a novel mechanism of action distinct from existing therapies .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, multiple imidazo[1,2-a]pyridine derivatives were evaluated for their effects on human cervical carcinoma cells. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. Molecular dynamics simulations further elucidated the interaction mechanisms at play within target proteins associated with cancer progression .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-3-7-9-4-5-10(6)7;/h1-5H,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCICUCHBMFSBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718240 | |
Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-55-4 | |
Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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